

PQR530: A Technical Guide to a Novel Dual PI3K/mTOR Inhibitor

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Compound of Interest		
Compound Name:	PQR530	
Cat. No.:	B15543161	Get Quote

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### **Abstract**

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR). Developed as a follow-up compound to the pan-PI3K inhibitor PQR309 (bimiralisib), PQR530 exhibits enhanced mTOR kinase inhibition, positioning it as a promising candidate for therapeutic intervention in oncology and potentially other indications such as neurological disorders. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PQR530, including available quantitative data and detailed experimental methodologies.

## Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a frequent event in human cancers, making it a key target for drug development. **PQR530** was identified through a dedicated structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of a new generation of PI3K/mTOR inhibitors.[1] This technical guide details the scientific journey of **PQR530** from its chemical synthesis to its preclinical validation.



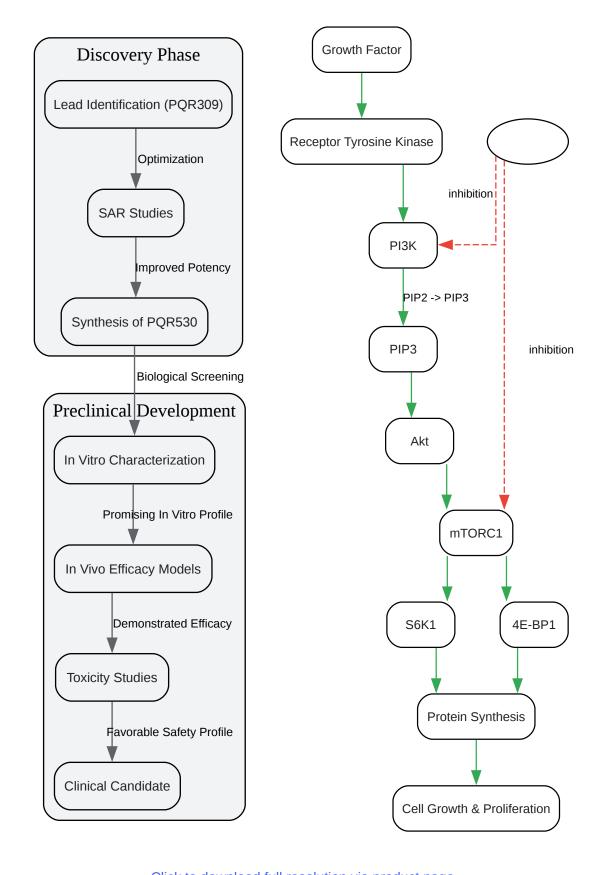
# **Discovery and Development**

**PQR530**, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program building upon the clinical candidate PQR309.[1] The development focused on enhancing mTOR kinase inhibition while maintaining potent pan-PI3K activity and favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier.[2] Preclinical development has demonstrated its efficacy in various cancer models and its potential in treating neurological conditions like Huntington's disease and epilepsy due to its brain-penetrant nature.[3][4]

# **Logical Development Workflow**

The discovery and preclinical development of **PQR530** followed a structured workflow, beginning with the identification of a lead compound and progressing through chemical optimization and comprehensive biological evaluation.





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